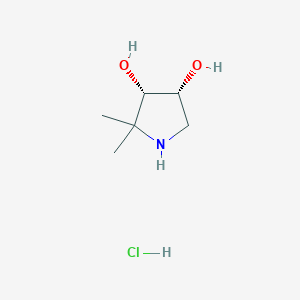
2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” is a chemical compound with a molecular weight of 170.21 . It is also known as 2-(4-acetylpiperazin-1-yl)acetaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2-(4-acetylpiperazin-1-yl)acetamide molecule contains a total of 28 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease. Their bioactivities were evaluated by the Ellman’s method .Scientific Research Applications
Synthesis and Chemical Reactions
A key aspect of the research involves the synthesis of quinazolinone derivatives through cyclization reactions. Shikhaliev et al. (2008) detailed cyclization of cyanamides with methyl anthranilates and 2-aminophenyl ketones, leading to the formation of 2-amino-3,4-dihydroquinazolin-4-one derivatives (Shikhaliev et al., 2008). These synthetic pathways are critical for developing novel quinazolinone compounds with potential biological activities.
Biological Activities and Pharmacological Properties
The literature reveals a broad exploration of quinazolinone derivatives for their pharmacological properties. For example, compounds structurally related to 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one have been investigated for their antibacterial and antihypertensive activities. Chu et al. (1986) synthesized benzothiazolo[3,2-a]quinolone derivatives showing potent antibacterial activity, highlighting the potential of quinazolinone structures in developing new antibacterial agents (Chu et al., 1986). Furthermore, Honkanen et al. (1983) explored the antihypertensive activity of quinazoline derivatives, indicating the versatility of this chemical framework in addressing cardiovascular diseases (Honkanen et al., 1983).
Potential Anticonvulsant Applications
El Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated them for anticonvulsant activity. This study indicates the potential of quinazolinone derivatives in neurological disorders, suggesting a possible research avenue for 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one (El Kayal et al., 2019).
Antitumor and Antimicrobial Potential
Montoya et al. (2014) synthesized NH-pyrazoline derivatives with notable antitumor activity, demonstrating the quinazolinone core's utility in cancer research (Montoya et al., 2014). Thomas et al. (2011) explored quinolin-4-yl-1,2,3-triazoles for antimycobacterial activity, further underscoring the potential of quinazolinone derivatives in addressing infectious diseases (Thomas et al., 2011).
Mechanism of Action
Future Directions
The future directions for the study of “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” and similar compounds could include further exploration of their potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . Additionally, more comprehensive studies on their physical and chemical properties, safety, and hazards could be beneficial.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(19)17-6-8-18(9-7-17)14-15-12-5-3-2-4-11(12)13(20)16-14/h2-5H,6-9H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAQWQPVXZEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)


![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)
![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)

![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)
![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2527392.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)